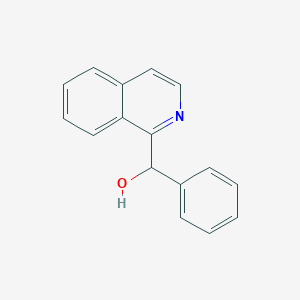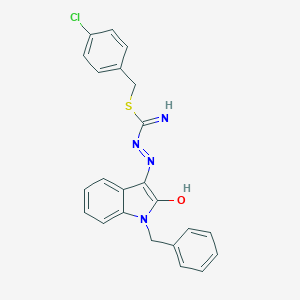
Isoquinolin-1-yl(phenyl)methanol
Übersicht
Beschreibung
“Isoquinolin-1-yl(phenyl)methanol” is a chemical compound that falls under the category of nitrogen-heterocyclic compounds . It has a molecular formula of C16H13NO and a molecular weight of 235.28 .
Synthesis Analysis
The synthesis of isoquinolones, including “Isoquinolin-1-yl(phenyl)methanol”, has been greatly developed in recent years . The construction of the isoquinoline ring has been achieved through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .
Chemical Reactions Analysis
Isoquinoline ring construction through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners have been rapidly developed . The cyclocondensation of benzamide derivatives and functionalized arenes with alkynes or C2 synthons have been recently made great progress for the efficient access to isoquinolones via a [4 + 2] annulation manner .
Physical And Chemical Properties Analysis
“Isoquinolin-1-yl(phenyl)methanol” has a molecular formula of C16H13NO and a molecular weight of 235.28 . Further physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Derivatives and Intermediates
Isoquinolin-1-yl(phenyl)methanol and its derivatives are valuable in the synthesis of various compounds. For instance, the reaction of tetrahydroisoquinolines with alkynes in methanol leads to methoxybenzyl- and methoxyethylbenzenes, showcasing its role in creating intermediates (Voskressensky et al., 2012). Similarly, in the formation of N-butenoyl derivatives, isoquinoline derivatives react in boiling acetonitrile, further emphasizing their significance in complex synthesis processes (Voskressensky et al., 2013).
2. Electroluminescence and Organic Light Emitting Diodes (OLEDs)
Isoquinoline derivatives demonstrate potential in electroluminescence. A study involving π-conjugated imidazole–isoquinoline derivatives illustrates their use in OLEDs. These compounds, due to their fluorescent properties, are used as emitting layers in OLEDs, producing various colors of light, including "pure" white light (Nagarajan et al., 2014).
3. Photophysical Properties
In the field of photophysics, isoquinoline derivatives are explored for their luminescent properties. Studies reveal that certain isoquinoline-based ligands display fluorescence, varying with the solvent, and can be used in luminescent Ir(III) complexes (Shakirova et al., 2018). These findings are crucial for applications in materials science and optical technologies.
4. Anticancer Potential
Isoquinolin-1-yl(phenyl)methanol derivatives have been evaluated for their anticancer activity. Compounds like thiophene-quinoline derivatives show promising cytotoxicity against various human cancer cell lines, highlighting their potential in cancer therapy (Othman et al., 2019).
5. Fluorescence Quenching and Enhancement
Isoquinoline derivatives exhibit interesting fluorescence properties. They can undergo fluorescence quenching or enhancement due to interactions with other compounds, which is significant for studies in molecular interactions and sensing technologies (Tamuly et al., 2006).
6. Catalytic and Solvent Interactions
Isoquinoline compounds are also useful in understanding catalytic processes and solvent interactions. For example, the role of methanol as a solvent in copper-catalyzed oxidative coupling reactions involving isoquinoline derivatives provides insights into reaction mechanisms and solvent effects (Boess et al., 2011).
Zukünftige Richtungen
Isoquinolones, including “Isoquinolin-1-yl(phenyl)methanol”, have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The field is likely to continue to see significant advances in the construction of the isoquinoline ring .
Wirkmechanismus
Target of Action
Isoquinolin-1-yl(phenyl)methanol is a nitrogen-containing heterocyclic compound Similar compounds, such as isoquinolones, are known to interact with a variety of biological targets due to their versatile biological and physiological activities .
Mode of Action
Isoquinolones, which are structurally similar, have been found to interact with their targets through various mechanisms . For instance, they can participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Isoquinolones, which are structurally similar, have been found to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Isoquinolones, which are structurally similar, have been found to exhibit a broad range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
isoquinolin-1-yl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNQTRGVYBQXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(4-chlorobenzoyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420135.png)
![N'-(4-methylbenzoyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420136.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B420137.png)
![4-methyl-N'-[2-[[5-[(3-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide](/img/structure/B420139.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(phenoxyacetyl)acetohydrazide](/img/structure/B420140.png)

![4-methyl-N'-[2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide](/img/structure/B420145.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(phenylacetyl)acetohydrazide](/img/structure/B420147.png)


![N'-[2-[(4-benzyl-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methoxybenzohydrazide](/img/structure/B420150.png)
![N'-(4-bromobenzoyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420152.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(4-methoxybenzoyl)acetohydrazide](/img/structure/B420153.png)
![N'-(4-methoxybenzoyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420154.png)